molecular formula C10H8ClNO2 B11794941 2-Chloro-4-(4-methylisoxazol-5-yl)phenol

2-Chloro-4-(4-methylisoxazol-5-yl)phenol

Cat. No.: B11794941
M. Wt: 209.63 g/mol
InChI Key: HPCKAGIGOQUNMN-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylisoxazol-5-yl)phenol is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylisoxazol-5-yl)phenol typically involves the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine. The reaction is carried out in the presence of potassium hydroxide (KOH) and methanol (MeOH), leading to the formation of the desired isoxazole derivative . The products are characterized using spectroscopic methods and X-ray crystallography to confirm their structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methylisoxazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Chloro-4-(4-methylisoxazol-5-yl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylisoxazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylphenol: A similar compound with a chlorine and methyl group on the phenol ring.

    4-Chloro-2-methylphenol: Another related compound with different substitution patterns on the phenol ring.

Uniqueness

2-Chloro-4-(4-methylisoxazol-5-yl)phenol is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

2-chloro-4-(4-methyl-1,2-oxazol-5-yl)phenol

InChI

InChI=1S/C10H8ClNO2/c1-6-5-12-14-10(6)7-2-3-9(13)8(11)4-7/h2-5,13H,1H3

InChI Key

HPCKAGIGOQUNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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